molecular formula C14H14N2O8 B166358 N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide CAS No. 132774-52-8

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide

Cat. No.: B166358
CAS No.: 132774-52-8
M. Wt: 338.27 g/mol
InChI Key: HLYQBBSYKLLKAF-UHFFFAOYSA-N
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Description

“N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide” is a chemical compound with the molecular formula C14H14N2O8 and a molecular weight of 338.27 g/mol. It is a novel heterogeneous bifunctional reagent containing an ester bond .


Synthesis Analysis

This compound was synthesized by the acylation of N-(2-hydroxyethyl)maleimide with succinic anhydride, followed by the activation of the resulting carboxylic acid to a succinimido ester . It possesses a maleimide group for protein conjugation and an active ester group for deferoxamine (DFO) coupling, and the two functional groups are linked via ester bonding .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of a maleimide group allows for protein conjugation, while the active ester group is used for deferoxamine (DFO) coupling . The two functional groups are linked via an ester bond .


Chemical Reactions Analysis

The compound has been used in the conjugation of antibodies with the gallium-67 (67Ga) chelate of succinyldeferoxamine (SDF) via the ester bond . The conjugation was performed by reacting freshly thiolated IgG with the reaction product of the compound and DFO, followed by 67Ga labeling of the resulting conjugate using GaCl3 .

Scientific Research Applications

1. Biomedical Imaging and Radiolabeling

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide has been used in biomedical imaging, particularly in the conjugation of antibodies with radionuclides. A study by Arano et al. (1991) describes its use in developing a novel bifunctional reagent for antibody conjugation with gallium-67, a radiolabeling technique potentially useful in cancer diagnostics and research.

2. Chemical Synthesis and Structural Characterization

The compound's derivatives have been synthesized and characterized for various chemical applications. For instance, Wang et al. (2013) synthesized triphenylantimony di(N-oxy succinimide) compounds and evaluated their structural properties using spectroscopic and X-ray diffraction techniques.

3. Catalytic Applications in Organic Chemistry

This compound is used in catalytic processes in organic chemistry. Di Iorio et al. (2014) demonstrated its application in the desymmetrization of N-arylmaleimides via vinylogous Michael addition, a process important for creating compounds with specific chirality.

4. Material Science and Controlled Release Mechanisms

In material science, particularly in controlled release mechanisms, the degradation of maleimide-thiol adducts involving this compound was investigated. Baldwin & Kiick (2011) explored its retro and exchange reactions for potential applications in drug delivery systems.

5. Antimicrobial and Pharmacological Applications

The antimicrobial activities of succinimides, including derivatives of this compound, have been studied. Shetgiri & Nayak (2006) reported on the synthesis and biological activities of these compounds, highlighting their significance in pharmacological applications.

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2,5-dioxopyrrol-1-yl)ethyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYQBBSYKLLKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157772
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132774-52-8
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132774528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the metabolizable nature of the MESS linker, compared to a non-metabolizable linker like EMCS, impact the biodistribution of the radiolabeled antibody in vivo?

A1: The research demonstrates that the introduction of a cleavable ester bond within the MESS linker leads to faster clearance of the radiolabeled antibody from the bloodstream and reduced accumulation in organs like the liver, kidney, and spleen compared to an antibody conjugated with the non-metabolizable EMCS linker []. This suggests that once the antibody-radionuclide conjugate reaches its target site, the MESS linker is cleaved, likely by carboxyesterases present in the body. This cleavage allows for the separation of the radionuclide-chelate complex from the antibody. The smaller complex is then more readily cleared from circulation, minimizing off-target radiation exposure and potentially leading to a safer and more effective therapeutic approach.

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